molecular formula C8H17NO2 B7902314 1-(4-Piperidinyloxy)-2-propanol

1-(4-Piperidinyloxy)-2-propanol

Cat. No.: B7902314
M. Wt: 159.23 g/mol
InChI Key: KPRSMNXEKIFCMX-UHFFFAOYSA-N
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Description

Structural Context within Piperidine (B6355638) and Alcohol Chemical Space

The chemical identity of 1-(4-Piperidinyloxy)-2-propanol is defined by its two primary components: the piperidine heterocycle and the 2-propanol moiety, linked by a robust ether bond.

Piperidine Chemical Space : The piperidine ring is a six-membered heterocycle containing one nitrogen atom. nih.gov As a saturated ring system, it typically adopts a stable chair conformation, which influences the spatial orientation of its substituents. The nitrogen atom imparts basic properties to the molecule, allowing for salt formation, which can be crucial for modulating solubility and handling. This ring system is a cornerstone in the structure of countless biologically active compounds. nih.govacs.org

Alcohol Chemical Space : The 2-propanol group provides a secondary alcohol functional group. The hydroxyl (-OH) group is a polar moiety capable of acting as both a hydrogen bond donor and acceptor. This feature can facilitate interactions with biological targets and improve aqueous solubility. The presence of a chiral center at the second carbon of the propanol (B110389) chain means the molecule can exist as two distinct enantiomers, a critical consideration in medicinal chemistry where stereochemistry often dictates biological activity.

The combination of these two spaces in this compound results in a molecule with distinct regions: a basic, lipophilic heterocyclic core and a flexible, polar, and chiral side chain.

Physicochemical Properties of Constituent Scaffolds

Property Piperidine 2-Propanol (Isopropanol)
Formula C₅H₁₁N C₃H₈O
Molar Mass 85.15 g/mol 60.10 g/mol
Boiling Point 106 °C 82.6 °C
Density 0.862 g/mL 0.786 g/cm³

| Solubility in Water | Miscible | Miscible |

Note: Data for parent compounds sourced from general chemical literature. Specific experimental data for this compound is not widely available.

Significance as a Privileged Structure Moiety in Synthetic Design

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, often with high affinity. The piperidine ring is widely recognized as one of the most important privileged structures in drug design. nih.gov

The piperidine skeleton is a ubiquitous feature in numerous pharmaceuticals, demonstrating its versatility and favorable drug-like properties. Its incorporation into a molecule can enhance membrane permeability, improve metabolic stability, and provide a rigid anchor for positioning other functional groups to interact with receptors. nih.gov Derivatives of piperidine are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. acs.orgnih.gov

By extension, this compound can be viewed as a valuable fragment or building block that carries the benefits of this privileged scaffold. The ether linkage at the 4-position offers a stable connection point for the propanol side chain, which in turn can be used for further functionalization or to engage in specific hydrogen-bonding interactions with a target protein. The synthesis of novel piperidine derivatives is a subject of intense research, aimed at creating compounds with a wide array of pharmacological activities, from local anesthetics to anti-inflammatory agents. nih.govnih.gov

Historical Context of Piperidine Derivatives in Chemical Synthesis

The history of piperidine chemistry is rich and dates back to the 19th century. Piperidine itself was first isolated from piperine, the pungent compound in black pepper. The initial syntheses of the piperidine ring often involved the reduction of its aromatic counterpart, pyridine (B92270). This hydrogenation remains a common industrial method for producing the piperidine core.

Over the decades, the synthetic toolbox for creating substituted piperidines has expanded dramatically. Key historical developments include:

The Dieckmann Condensation : An intramolecular reaction used to form cyclic ketones, which can be precursors to substituted piperidones. nih.gov

The Mannich Reaction : A method for producing β-amino carbonyl compounds, which can be adapted to synthesize piperidine structures. youtube.com

Cyclization and Cycloaddition Reactions : Modern methods that allow for the construction of the piperidine ring from acyclic precursors with high degrees of control over stereochemistry. youtube.com

The proliferation of these synthetic methods has enabled chemists to design and create a vast library of piperidine derivatives. This has been a crucial factor in the discovery of many important drugs and has cemented the piperidine ring as a fundamental component in the field of medicinal chemistry. acs.org The development of complex derivatives, such as those involving ether linkages to chiral alcohols like this compound, represents the continuing evolution of this important chemical class. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-4-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(10)6-11-8-2-4-9-5-3-8/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRSMNXEKIFCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCNCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Piperidinyloxy 2 Propanol and Analogues

Strategies for Piperidine (B6355638) Ring Functionalization at C-4

Direct and selective functionalization of the piperidine ring, especially at positions remote from the nitrogen atom like C-4, presents a significant synthetic challenge. researchgate.net Overcoming the inherent reactivity patterns of the pyridine (B92270) precursor is key to achieving the desired substitution. researchgate.net

The central structural feature of 1-(4-Piperidinyloxy)-2-propanol is the ether bond at the C-4 position. A foundational method for creating such a linkage is the Williamson ether synthesis. This approach would typically involve the reaction of a deprotonated 4-hydroxypiperidine (B117109) with a suitable propanol (B110389) derivative bearing a leaving group, such as 2-chloropropanol or propylene (B89431) oxide. The nitrogen atom of the piperidine ring must be protected to prevent it from acting as a competing nucleophile.

Alternatively, the strategy can be reversed, where a C-4 piperidinyl derivative with a good leaving group is reacted with propan-2-ol. However, the use of 4-hydroxypiperidine as the nucleophile is a more common and direct route for this specific target molecule.

The 2-propanol side chain is typically introduced through the ring-opening of an epoxide. The reaction of an N-protected 4-hydroxypiperidine with propylene oxide under basic or acidic catalysis is an efficient method. This reaction results in the formation of the ether linkage and the secondary alcohol in a single, regioselective step. The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, yielding the desired 2-propanol substituent.

Another approach involves the alkylation of N-protected 4-hydroxypiperidine with a three-carbon chain containing a leaving group, such as 1-bromo-2-propanone, followed by the reduction of the ketone to a secondary alcohol. This multi-step sequence offers flexibility but is less atom-economical than the direct epoxide ring-opening.

Advanced Synthetic Approaches

Modern synthetic organic chemistry offers powerful tools that move beyond classical methods, enabling more efficient and selective syntheses through metal catalysis, novel cyclization routes, and strategic use of protecting groups.

Transition metal catalysis provides an advanced means for constructing C-O bonds, often under milder conditions and with greater functional group tolerance than traditional methods. While direct C-H functionalization at the C-4 position is an active area of research, metal-catalyzed cross-coupling reactions are well-established. nih.govacs.org For the synthesis of aryl ethers of piperidinols, catalysts based on metals like palladium and copper are frequently employed.

Zinc(II) catalysts, known for their Lewis acidity, can facilitate the formation of various chemical bonds, including C-O bonds. rsc.org Similarly, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and its ether-synthesis counterpart, can be adapted for this purpose, coupling a piperidinol with a suitable partner.

Catalyst TypeMetal CenterTypical Application in Piperidine SynthesisReference
Lewis Acid CatalystsZinc(II)Facilitation of C-O bond formation. rsc.org
Cross-Coupling CatalystsPalladium(II)Wacker-type aerobic oxidative cyclization to form heterocycles. organic-chemistry.org
C-H FunctionalizationRhodium(II)Site-selective C-H insertion at the C-4 position of N-protected piperidines. nih.gov
Amination CatalystsCopper(I)/(II)Intramolecular C-H amination for the synthesis of piperidine rings. acs.org

Instead of modifying a pre-existing piperidine ring, the entire heterocyclic system can be constructed through intramolecular cyclization. nih.gov This powerful strategy involves designing a linear precursor that contains all the necessary atoms and functional groups, which then undergoes a ring-closing reaction to form the piperidine scaffold. nih.gov There are numerous approaches to achieve this, including:

Reductive Amination : Cyclization of an amino-aldehyde or amino-ketone precursor. beilstein-journals.org

Radical Cyclization : Cobalt-catalyzed radical cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.govdntb.gov.ua

Metal-Catalyzed Cyclization : Rhodium-catalyzed hydroamination of alkenes provides a route to substituted piperidines. organic-chemistry.org

These methods are particularly valuable for creating highly substituted or stereochemically complex piperidine derivatives. nih.govwhiterose.ac.uk The choice of substrate and catalyst can control the stereochemistry of the final product. organic-chemistry.org

Cyclization StrategyKey PrecursorCatalyst/ReagentDescriptionReference
Reductive AminationAmino-dicarbonylBase (e.g., Sodium Ethoxide)Dieckmann condensation of an aminodicarboxylate ester followed by hydrolysis and decarboxylation. researchgate.netdtic.mil
Radical CyclizationLinear Amino-aldehydeCobalt(II) PorphyrinsA radical rebound and ring closure mechanism forms the piperidine ring. nih.govdntb.gov.ua
Hydroamination/CyclizationAlkenyl AmineRhodium or Gold ComplexesIntramolecular addition of an N-H bond across a C=C double bond. organic-chemistry.org
Electroreductive CyclizationImine and DihaloalkaneElectrochemical CellAn electrochemically driven cyclization offers a method that avoids toxic reagents and elevated temperatures. beilstein-journals.org

In multi-step syntheses involving molecules with multiple reactive sites, such as this compound, the use of protecting groups is essential. wikipedia.org These groups temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.org

For the piperidine nitrogen, carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used. fiveable.me The Boc group is stable under many reaction conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid), while the Cbz group is typically cleaved by catalytic hydrogenation. wikipedia.orgfiveable.me The choice of protecting group can even influence the regioselectivity of subsequent reactions. nih.gov

The hydroxyl group of the propanol moiety, or a 4-hydroxypiperidine precursor, may also require protection. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are frequently used and can be removed with a fluoride (B91410) source (e.g., TBAF). wikipedia.org

An "orthogonal" protecting group strategy is often employed, where multiple protecting groups are used that can be removed under different, non-interfering conditions. organic-chemistry.orgiris-biotech.de For example, using a base-labile Fmoc group on the nitrogen and an acid-labile Boc group elsewhere allows for selective deprotection and sequential functionalization of the molecule. fiveable.meiris-biotech.de

Stereoselective Synthesis of Chiral Propanol Derivatives

The synthesis of specific stereoisomers of propanol derivatives is critical for their application in various fields. Research into chiral analogues demonstrates strategies that could be applicable to the synthesis of enantiomerically pure forms of this compound.

One prominent approach involves the stereoselective reduction of a key intermediate. For instance, in the synthesis of pinane-based 1,4-amino alcohol analogues, an α,β-unsaturated ketone was used as a starting point. u-szeged.hu The diastereoselective reduction of this intermediate using sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (CeCl₃) led to the formation of the corresponding alcohol with high stereoselectivity and yield. u-szeged.hu Subsequent hydrogenation of the molecular scaffold can yield the final saturated heterocyclic amino alcohol. u-szeged.hu This multi-step transformation highlights a pathway where stereochemistry is established early and carried through the synthesis.

Another strategy involves the epoxidation of an allyl alcohol intermediate. The reaction of an allyl alcohol with tert-butyl hydroperoxide (t-BuOOH) and a vanadium catalyst like VO(acac)₂ can produce an epoxy alcohol, which can then be further functionalized. u-szeged.hu

The following table summarizes a synthetic approach for a chiral amino alcohol analogue, showcasing key transformation steps.

Table 1: Stereoselective Synthesis Steps for a Pinane-Based Amino Alcohol Analogue u-szeged.hu

Step Reaction Reagents Outcome
1 Aldol Condensation (+)-nopinone and 2-pyridinecarboxaldehyde α,β-unsaturated ketone
2 Diastereoselective Reduction NaBH₄, CeCl₃ Chiral alcohol with high stereoselectivity

This table illustrates a representative pathway for creating chiral amino alcohol derivatives.

Radical-Mediated Amination Approaches

Radical-mediated reactions offer an alternative avenue for the formation of C-N bonds in heterocyclic systems. While not yet standard for synthesizing this compound itself, these methods present novel strategies for constructing amine-containing molecules.

One such method is the radical-mediated direct C-H amination of arenes. nih.gov This approach can be used for the intramolecular amination of aromatic C-H bonds by employing UV photolysis of N-chloroamines. nih.gov The process is believed to involve electrophilic aminium radicals that directly attack the arene, leading to the formation of fused and bridged polycyclic amine structures. nih.gov This strategy demonstrates the potential for creating complex amine scaffolds under specific reaction conditions.

Another example is free radical-mediated aryl amination, where an aryl radical adds to the nitrogen of an azomethine. nih.gov This particular strategy has been successfully applied to synthesize nonnatural amino acid derivatives, such as (S)- and (R)-7-azaindoline α-amino acid, on a gram scale. nih.gov The key annulation step proceeds in good yield and utilizes toluene (B28343) as a solvent to mitigate safety concerns associated with benzene. nih.gov These approaches, centered on generating a radical species that facilitates C-N bond formation, represent a frontier in amine synthesis that could potentially be adapted for piperidine ring formation or functionalization.

Industrial-Scale Synthesis Considerations

For a compound to be produced on a large scale, the synthetic route must be efficient, scalable, and economical. A patent for the preparation of the closely related analogue, 2-(4-piperidyl)-2-propanol, provides insight into industrial-scale considerations, focusing on achieving high yields through a cost-effective process. google.com

High-Yield Processes

The patented method for 2-(4-piperidyl)-2-propanol is designed for high output and is described as being well-suited for industrial production. google.com The process involves a three-step sequence:

Protection: The synthesis begins with the protection of the secondary amine of a 4-piperidine formate (B1220265) raw material using a tert-butyloxycarbonyl (Boc) group. google.com

Alkylation: The ester group on the protected intermediate is then subjected to an alkylation reaction using a methyl Grignard reagent (or similar methylating agent) to form the 2-propanol moiety. google.com

Deprotection: Finally, the Boc protecting group is removed via acidolysis, typically using concentrated hydrochloric acid in ethanol, to yield the hydrochloride salt of the final product. google.com

Cost-Effective Methodologies

The table below outlines the yield and purity data from the described industrial process for 2-(4-piperidyl)-2-propanol.

Table 2: Industrial Synthesis Yield and Purity for 2-(4-Piperidyl)-2-propanol google.com

Parameter Value Details
Final Product Yield 86-88% Based on the conversion from the N-Boc protected intermediate to the final product.
Final Product Purity 98.5% Determined by gas chromatography after recrystallization from toluene.

| Intermediate Purity | 89% | Content of the hydrochloride salt intermediate before neutralization. |

This data is derived from a patented process designed for industrial application, showcasing its efficiency.

Stereochemical Investigations of 1 4 Piperidinyloxy 2 Propanol

Enantioselective Synthesis Approaches

The synthesis of single enantiomers of 1-(4-Piperidinyloxy)-2-propanol is a key objective to enable the study of the biological activity of each isomer in isolation. Enantioselective synthesis aims to create a specific enantiomer directly, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Catalyst Applications

Chiral catalysts are powerful tools for asymmetric synthesis, capable of inducing high levels of enantioselectivity in a variety of chemical transformations. For the synthesis of chiral 1,2-diols and related structures, several catalytic systems have been developed. While specific applications of chiral catalysts for the direct synthesis of this compound are not extensively documented in publicly available literature, analogous syntheses of chiral propanol (B110389) derivatives suggest potential catalytic strategies.

One common approach involves the asymmetric reduction of a corresponding ketone, 1-(4-piperidinyloxy)propan-2-one. Chiral catalysts based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, are known to effectively catalyze the enantioselective hydrogenation of ketones. For instance, catalysts derived from chiral diamines and amino alcohols have shown high efficacy.

Another potential route is the kinetic resolution of a racemic mixture of this compound using a chiral catalyst. In this process, the catalyst selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. Lipases are often used as biocatalysts for the kinetic resolution of racemic alcohols through enantioselective acylation. rsc.orgnih.gov

Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in the synthesis of a variety of chiral molecules. nih.gov

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereocenter at the 2-propanol position. For example, a chiral auxiliary could be appended to a derivative of 4-hydroxypiperidine (B117109) before the attachment of the propanol side chain. The diastereomers formed would then be separated, and the auxiliary subsequently cleaved to yield the enantiomerically pure target compound. While specific examples for this exact compound are scarce in the literature, the general principles of chiral auxiliary-mediated synthesis are well-established and applicable.

Diastereoselective Synthesis Approaches

When a molecule contains more than one stereocenter, diastereoselective synthesis aims to control the relative configuration of these centers. In the case of substituted this compound derivatives, where the piperidine (B6355638) ring itself is chiral, diastereoselective synthesis becomes crucial.

Diastereoselectivity can be achieved by various methods, including substrate-controlled synthesis, where the existing stereocenter(s) in the molecule direct the formation of a new one. For instance, if a chiral substituted 4-hydroxypiperidine is used as a starting material, its stereochemistry can influence the stereochemical outcome of the addition of the propan-2-ol side chain.

Furthermore, reagent-controlled diastereoselective reactions can be employed. This involves using a chiral reagent that selectively produces one diastereomer over others. For example, diastereoselective reduction of a ketone precursor with a chiral reducing agent can lead to the preferential formation of one diastereomer of the corresponding alcohol. While specific studies on this compound are limited, research on the diastereoselective synthesis of other polysubstituted piperidines provides a framework for potential synthetic strategies. nih.gov

Optical Resolution Techniques for Racemates

The separation of a racemic mixture into its constituent enantiomers, known as optical resolution, is a common and practical approach to obtaining enantiomerically pure compounds.

Classical Resolution Methods

Classical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

For amino alcohols like this compound, which contains a basic piperidine nitrogen, chiral acids are commonly used as resolving agents. unito.it Examples of such acids include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid. wikipedia.orgunito.it The process involves the formation of diastereomeric salts, which are then separated by crystallization.

Resolving AgentPrinciple of Separation
(+)-Tartaric AcidFormation of diastereomeric salts with different solubilities.
(-)-Mandelic AcidFormation of diastereomeric salts with different solubilities.
(+)-Camphor-10-sulfonic acidFormation of diastereomeric salts with different solubilities.

Chromatographic Separation of Enantiomers

Chiral chromatography is a powerful technique for the separation of enantiomers. nih.govnih.govacs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation.

High-performance liquid chromatography (HPLC) with chiral columns is a widely used method for both analytical and preparative-scale enantiomeric separations. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for resolving a broad range of racemic compounds, including those with piperidine moieties. nih.govnih.govresearchgate.net The separation is typically achieved by optimizing the mobile phase composition, which often consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), sometimes with the addition of a small amount of an amine modifier (like diethylamine) to improve peak shape for basic compounds. nih.gov

Chiral Stationary Phase (Example)Typical Mobile Phase System
Chiralpak® AD-H (amylose derivative)Hexane/Isopropanol with Diethylamine
Chiralcel® OD-H (cellulose derivative)Hexane/Ethanol with Diethylamine

Determination of Enantiomeric Excess and Absolute Configuration

There is no available information in peer-reviewed journals, patents, or chemical databases that describes the methods used for the determination of enantiomeric excess or the elucidation of the absolute configuration for this compound.

Consequently, no research findings or data tables can be presented for this specific compound. Methodologies typically employed for such determinations on analogous chiral molecules include chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with chiral columns, Supercritical Fluid Chromatography (SFC), and spectroscopic techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). The absolute configuration is often unequivocally determined using single-crystal X-ray crystallography or by chemical correlation to a standard of known configuration. However, the application of these techniques to this compound has not been documented in the accessible literature.

Therefore, the following data tables remain unpopulated due to the absence of specific research data for this compound.

Table 1: Chiral Chromatography Methods for Enantiomeric Excess Determination of this compound (No data available)

Chiral Stationary Phase (CSP) Mobile Phase Flow Rate Detection Retention Time (R-enantiomer) Retention Time (S-enantiomer) Resolution (Rs) Reference
Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

Table 2: Absolute Configuration and Optical Rotation of this compound Enantiomers (No data available)

Enantiomer Absolute Configuration Specific Rotation ([α]D) Conditions (Concentration, Solvent) Method of Determination Reference
(+)-enantiomer Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available
(-)-enantiomer Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

Chemical Reactivity and Derivatization of 1 4 Piperidinyloxy 2 Propanol

Reactions at the Propanol (B110389) Hydroxyl Group

The secondary hydroxyl group is a key site for introducing structural diversity to the molecule. Its reactivity is characteristic of secondary alcohols, allowing for the formation of esters and ethers, oxidation to a ketone, and substitution reactions.

Esterification: The secondary alcohol of 1-(4-piperidinyloxy)-2-propanol can be readily converted to an ester. This is typically achieved by reaction with a carboxylic acid or its derivatives, such as an acyl chloride or acid anhydride, often in the presence of an acid catalyst. For instance, reaction with propanoic acid in the presence of a catalyst like sulfuric acid would yield the corresponding propanoate ester. nih.govgoogle.com The rate of esterification can be influenced by factors such as temperature and the molar ratio of reactants. nih.gov

Etherification: The hydroxyl group can also be converted to an ether through processes like the Williamson ether synthesis. francis-press.comchem-station.com This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. libretexts.org This method is effective for producing a variety of ethers by changing the alkyl halide used.

As a secondary alcohol, the propanol hydroxyl group of this compound can be oxidized to form a ketone. orgsyn.orggoogle.comgoogle.com This transformation can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include chromium-based compounds like chromic acid (prepared from chromium trioxide and sulfuric acid, also known as the Jones reagent) or pyridinium (B92312) chlorochromate (PCC). nih.govnih.govlibretexts.org Other modern and milder reagents such as Dess-Martin periodinane can also be employed to achieve this conversion efficiently. google.comwikipedia.org The resulting product would be 1-(piperidin-4-yloxy)propan-2-one.

The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution reactions. Protonation of the hydroxyl group by a strong acid allows for its departure as a water molecule. Subsequent attack by a nucleophile can then occur. For example, reaction with concentrated hydrobromic acid would lead to the substitution of the hydroxyl group with a bromine atom. Another strategy involves converting the alcohol to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for SN2 reactions.

Transformations Involving the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is another key site for derivatization, offering pathways to a variety of N-substituted analogs.

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated through reaction with an alkyl halide. thieme-connect.debeilstein-journals.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Common bases include potassium carbonate or triethylamine. researchgate.net The choice of alkylating agent allows for the introduction of a wide range of alkyl groups to the nitrogen atom. For instance, reacting this compound with benzyl (B1604629) bromide in the presence of a suitable base would yield 1-((1-benzylpiperidin-4-yl)oxy)propan-2-ol.

N-Acylation: The piperidine nitrogen can also undergo acylation to form amides. This is typically achieved by reacting it with an acylating agent such as an acyl chloride or an acid anhydride. francis-press.com These reactions are often performed in the presence of a base to scavenge the acid byproduct. For example, treatment with acetyl chloride would yield 1-((1-acetylpiperidin-4-yl)oxy)propan-2-ol. A variety of reagents have been developed to facilitate N-acylation under mild conditions. researchgate.net

Formation of N-Oxides: The tertiary amine that results from N-alkylation can be oxidized to an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids like m-chloroperoxybenzoic acid (mCPBA), or Oxone. google.comresearchgate.net The formation of N-oxides can sometimes be achieved selectively even in the presence of other oxidizable groups depending on the reaction conditions. google.comchemguide.co.uk For an N-alkylated derivative of this compound, oxidation would yield the corresponding N-oxide.

Formation of Quaternary Salts: The piperidine nitrogen can be further alkylated to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, typically involves treating the secondary amine with an excess of an alkyl halide. nih.govsrce.hr The resulting quaternary ammonium salts are permanently charged ionic compounds. nih.gov For example, exhaustive methylation with methyl iodide would lead to the formation of the corresponding N,N-dimethylpiperidinium iodide salt.

Functionalization of the Piperidine Ring (Excluding N-functionalization)

The piperidine ring, a saturated heterocycle, presents unique challenges and opportunities for functionalization. While the nitrogen atom is the most reactive site, modifications to the carbon framework of the ring are crucial for creating diverse molecular architectures. These transformations often require specific catalysts and reaction conditions to achieve site-selectivity. nih.govnih.govresearchgate.net

Halogenation

The introduction of halogen atoms onto the piperidine ring is a key transformation for creating intermediates for further synthetic manipulations. While direct C-H halogenation of piperidines can be challenging due to the reactivity of the nitrogen, various methods have been developed for the halogenation of heterocyclic systems. scispace.com

Generally, electrophilic halogenation is a common strategy. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed, often in the presence of a radical initiator or under photochemical conditions, to introduce bromine or chlorine atoms at various positions on the ring. The regioselectivity of these reactions can be influenced by steric and electronic factors.

Another approach involves the halocyclization of unsaturated precursors. For instance, an N-alkenyl piperidine derivative could undergo an intramolecular cyclization initiated by an electrophilic halogen source, leading to a halogenated bicyclic product. While not a direct halogenation of the piperidine ring, this method provides access to halogenated piperidine derivatives. nih.gov

Table 1: Halogenation Approaches for Piperidine Rings

Method Reagents Typical Substrate Notes
Electrophilic Halogenation N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) N-protected piperidines Often requires radical initiation or photolysis.

Ring-Opening and Ring-Expansion/Contraction Reactions

Modifying the core structure of the piperidine ring through cleavage or rearrangement offers a pathway to novel heterocyclic systems.

Ring-Opening: The piperidine ring is generally stable; however, under specific conditions, ring-opening reactions can be induced. Reductive ring-opening of cyclopropane-fused piperidines has been used as a strategy to access 3-substituted piperidines. nih.govnih.gov This indirect functionalization highlights a method to achieve substitution patterns that are otherwise difficult to obtain.

Ring-Expansion: The expansion of a piperidine ring to a seven-membered azepane ring can be achieved through various synthetic strategies. One notable method involves the reaction of piperidine derivatives with diazomethane (B1218177) or other reagents that can insert a methylene (B1212753) group into a C-N or C-C bond of the ring. For instance, diastereomerically pure azepane derivatives have been prepared via a piperidine ring expansion with high stereoselectivity and yield. rsc.org Another uncommon expansion of a piperidine ring into a hydroazocine ring has been observed in reactions of certain piperidine β-acyl derivatives with acetylenecarboxylic acid esters. consensus.app

Ring-Contraction: The transformation of piperidines into pyrrolidines is a synthetically valuable ring contraction reaction. A recently developed method utilizes visible light-mediated Norrish type II reaction of α-acylated cyclic piperidines to furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov Another approach involves the oxidative C(sp³)–N bond cleavage of N-benzoyl piperidines, followed by intramolecular C–N bond reformation to yield N-benzoyl pyrrolidine (B122466) scaffolds. nih.gov A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has also been reported. rsc.org

Table 2: Ring Modification Reactions of Piperidines

Reaction Type Method Outcome Reference
Ring-Opening Reductive opening of cyclopropane-fused piperidines 3-substituted piperidines nih.gov, nih.gov
Ring-Expansion Reaction with diazomethane or similar reagents Azepane derivatives rsc.org
Ring-Expansion Reaction of β-acyl piperidines with acetylenecarboxylates Hydroazocine derivatives consensus.app
Ring-Contraction Photomediated Norrish type II reaction cis-1,2-disubstituted cyclopentanes nih.gov

Synthesis of Novel Derivatives and Analogues

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues with potential applications in medicinal chemistry. ontosight.ai The synthesis of such compounds often involves the modification of the piperidine nitrogen, the hydroxyl group of the propanol side chain, or the piperidine ring itself.

For instance, the secondary amine of the piperidine ring can be readily alkylated, acylated, or arylated to introduce a variety of substituents. These modifications can significantly alter the physicochemical properties and biological activity of the resulting molecules.

Furthermore, the hydroxyl group of the 2-propanol moiety can be esterified, etherified, or oxidized to a ketone. The resulting ketone can then serve as a handle for further functionalization, such as the introduction of new carbon-carbon or carbon-heteroatom bonds. For example, derivatives of propan-2-one have been synthesized and investigated as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. nih.gov

The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives incorporating a phenoxypropanol functionality highlights a strategy where the core scaffold is elaborated to include additional heterocyclic rings, thereby expanding the chemical space and potential for biological interactions. nih.gov

Table 3: Examples of Synthesized Derivatives and Analogues

Derivative/Analogue Class Synthetic Strategy Potential Functional Groups Reference
N-Substituted Piperidines Alkylation, Acylation, Arylation Alkyl chains, Aryl groups, Heterocycles nih.gov
Propan-2-one Derivatives Oxidation of the secondary alcohol Ketone, which can be further functionalized nih.gov
1,3,4-Oxadiazole Derivatives Multi-step synthesis involving cyclization Oxadiazole ring, various N-substituents nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-(4-Piperidinyloxy)-2-propanol. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecule's framework can be constructed.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of a related compound, propan-2-ol, shows three distinct signals corresponding to the different proton environments, with an integrated proton ratio of 6:1:1. docbrown.info This is because the six hydrogen atoms of the two methyl groups are chemically equivalent. docbrown.info In this compound, the signals from the piperidine (B6355638) and propanol (B110389) moieties would be observed, with their chemical shifts and splitting patterns revealing their connectivity. For instance, the protons on the carbon bearing the hydroxyl group would appear as a distinct multiplet, and the protons on the piperidine ring would exhibit characteristic shifts depending on their axial or equatorial positions. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Piperidine N-H1.5 - 2.5Broad singlet
Piperidine C-H (axial & equatorial)2.5 - 3.5Multiplets
Propanol O-H2.0 - 4.0Singlet or multiplet
Propanol CH3.5 - 4.5Multiplet
Propanol CH₂3.0 - 4.0Multiplet
Propanol CH₃1.0 - 1.5Doublet

Note: Predicted values are based on typical chemical shifts for similar functional groups.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. For example, the carbon atom bonded to the oxygen of the hydroxyl group will be deshielded and appear at a higher chemical shift compared to the methyl carbon. docbrown.infodocbrown.info In propan-2-ol, two distinct ¹³C NMR signals are observed, confirming the presence of two different carbon environments. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Piperidine C4 (C-O)70 - 80
Piperidine C2, C640 - 50
Piperidine C3, C520 - 30
Propanol C2 (CH-OH)60 - 70
Propanol C1 (CH₂-O)70 - 80
Propanol C3 (CH₃)15 - 25

Note: Predicted values are based on typical chemical shifts for similar functional groups.

2D NMR Techniques (COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule. huji.ac.il

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. huji.ac.il For this compound, COSY would reveal the coupling between the CH and CH₂ protons of the propanol group and the couplings between the various protons on the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. huji.ac.il It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in an HSQC spectrum links a specific proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. huji.ac.il HMBC is crucial for establishing the connectivity between the piperidinyl and propanol moieties, for example, by showing a correlation between the protons on C1 of the propanol and C4 of the piperidine ring through the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. nist.govnist.gov The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) will confirm the molecular weight of the compound. The fragmentation pattern provides a molecular fingerprint and can be used to deduce the structure of the molecule by identifying characteristic fragment ions. For instance, cleavage of the C-O bond of the ether linkage would result in fragments corresponding to the piperidinyl and propanol components.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. docbrown.infonist.gov The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. docbrown.infodocbrown.info C-H stretching vibrations from the alkyl portions of the molecule will appear in the 2850-3000 cm⁻¹ region. docbrown.info The C-O stretching vibrations of the ether and alcohol functionalities will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Hydroxyl (O-H)Stretching3200 - 3600 (broad)
Amine (N-H)Stretching3300 - 3500 (moderate)
Alkane (C-H)Stretching2850 - 3000
Ether (C-O)Stretching1050 - 1150
Alcohol (C-O)Stretching1000 - 1260

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating "this compound" from potential impurities, starting materials, or other components in a complex mixture. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile and thermally sensitive analysis of piperidine-containing compounds. Its high resolution and sensitivity make it ideal for determining the purity of "this compound" and quantifying it in various samples.

Research Findings:

The separation by HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For piperidine derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture.

A typical HPLC method for a related piperidine analogue of curcumin (B1669340) involved an isocratic reversed-phase separation on a C18 column. researchgate.net The mobile phase composition and flow rate are optimized to achieve good resolution between the main compound and any impurities. For instance, a study on a novel fluoroquinolone with a dimethyl-aminopiperidinyl moiety utilized a pre-derivatization step followed by RP-HPLC on an end-capped C18 column with a mobile phase of buffer and an organic modifier, achieving excellent separation of enantiomers. nih.gov The detection is often carried out using a UV detector, with the wavelength set to a value where the compound exhibits maximum absorbance. nih.govnih.gov For "this compound," the selection of the mobile phase, which could consist of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, would be critical. The pH of the mobile phase can also be adjusted to control the ionization state of the piperidine nitrogen, thereby influencing its retention time.

Typical HPLC Parameters for Piperidine Derivatives:

ParameterTypical Value/Condition
Stationary Phase Reversed-phase C18 or C8
Mobile Phase Acetonitrile/Methanol and Water/Buffer
Detector UV-Vis (e.g., 200-220 nm for piperidines) nih.gov
Flow Rate 0.5 - 2.0 mL/min
Temperature Ambient or controlled (e.g., 30 °C) nih.gov

This table presents generally used parameters and may require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. cmbr-journal.com For "this compound," this method can be used for purity assessment and the identification of volatile impurities.

Research Findings:

In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural elucidation. libretexts.org

The fragmentation of piperidine derivatives in mass spectrometry is well-documented. Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For "this compound," characteristic fragments would be expected from the cleavage of the piperidine ring, the propanol side chain, and the bond connecting the two moieties. The molecular ion peak, if observed, would confirm the molecular weight of the compound. The analysis of related piperidine compounds has shown that derivatization, such as silylation or acylation, can sometimes be employed to improve volatility and chromatographic behavior. researchgate.net

Predicted GC-MS Fragmentation Data:

FeatureDescription
Molecular Ion (M+) Corresponds to the intact molecule, may be weak or absent.
Alpha-Cleavage Fragmentation of the C-C bond adjacent to the piperidine nitrogen.
Side-Chain Fragmentation Loss of fragments from the 2-propanol group.
Ring Fragmentation Characteristic fragmentation pattern of the piperidine ring.

This table is predictive and based on general fragmentation patterns of similar compounds. libretexts.orgdocbrown.info

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, monitoring reaction progress, and determining the purity of compounds. khanacademy.orglibretexts.org

Research Findings:

TLC separates compounds based on their differential affinity for the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or mixture of solvents). khanacademy.orgsigmaaldrich.com For piperidine compounds, which are generally polar, a polar stationary phase like silica gel is often used. The choice of the mobile phase is crucial and is determined by the polarity of the analyte. researchgate.net A common approach is to use a mixture of a less polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297), methanol, or acetone). researchgate.net The ratio of these solvents is adjusted to achieve optimal separation, indicated by the retention factor (Rf) value. libretexts.org Visualization of the separated spots can be achieved under UV light if the compound is UV-active, or by using staining reagents. nih.gov

TLC System for Piperidine-like Compounds:

ParameterTypical Condition
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of non-polar and polar solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol)
Visualization UV light (254 nm) or chemical staining (e.g., iodine vapor, potassium permanganate)

The optimal mobile phase composition needs to be determined experimentally. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions. wikipedia.org While "this compound" itself is not a radical, its piperidine moiety can be derivatized into a stable nitroxide radical, making it EPR-active.

Research Findings:

The study of piperidine nitroxide radicals by EPR spectroscopy provides valuable information about their electronic structure, molecular dynamics, and local environment. acs.orggoogle.com The EPR spectrum of a nitroxide radical is characterized by its g-factor and hyperfine coupling constants, which are sensitive to the molecular structure and the surrounding solvent. libretexts.org

Research on stable nitroxide radicals derived from piperidine has shown their utility as spin labels for studying biological macromolecules and as spin probes for measuring properties like viscosity and polarity. google.com Furthermore, the stability of these radicals, particularly their resistance to reduction, is a key parameter that can be assessed using EPR by monitoring the signal decay over time in the presence of a reducing agent like ascorbate. nih.gov The hyperfine interactions observed in the EPR spectrum can reveal details about the number and identity of atoms near the unpaired electron. libretexts.org Advanced EPR techniques can provide even more detailed structural and dynamic information. nih.govethz.ch

EPR Spectral Parameters for a Hypothetical Nitroxide Derivative:

ParameterInformation Provided
g-factor Provides information about the electronic structure of the radical.
Hyperfine Coupling (A) Reveals interactions of the unpaired electron with nearby magnetic nuclei (e.g., 14N).
Linewidth Can be related to molecular motion and relaxation processes.

This table outlines the type of information that can be obtained from an EPR study of a nitroxide-labeled derivative of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of a molecule. jchemlett.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

For 1-(4-Piperidinyloxy)-2-propanol, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated.

Key calculated properties would include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. jchemlett.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ether and hydroxyl groups, as well as the nitrogen of the piperidine (B6355638) ring, would be expected to be electron-rich regions, susceptible to electrophilic attack.

These quantum mechanical calculations provide a foundational understanding of the molecule's intrinsic properties, which informs predictions about its behavior in chemical reactions and biological systems.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov These methods are central to structure-based drug design. nih.gov

Binding Mode Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to the active site of a target protein. sciencescholar.us The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their steric and energetic complementarity.

For this compound, a docking study would involve:

Preparation of the Ligand and Receptor: A 3D structure of the ligand is generated and optimized. A high-resolution crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). semanticscholar.org

Docking Simulation: Using software like Argus Lab or Schrödinger's Maestro, the ligand is placed into the defined binding site of the receptor. nih.govsciencescholar.us The algorithm then explores various poses, and a scoring function estimates the binding affinity for each pose.

Analysis of Results: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the hydroxyl group and the ether oxygen of this compound could act as hydrogen bond donors and acceptors, while the piperidine ring could engage in hydrophobic interactions. In studies of other piperidine derivatives, the protonated nitrogen atom has been shown to form crucial salt bridge interactions with acidic residues like glutamate (B1630785) and aspartate in a binding pocket. nih.gov

The results are often presented in data tables that summarize the binding energies and key interacting residues.

Table 1: Example of Molecular Docking Output for a Ligand in a Protein Active Site

Pose RankBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5ASP-126, GLU-172, PHE-107Hydrogen Bond, Salt Bridge, π-cation
2-8.2TYR-103, GLU-172π-π stacking, Hydrogen Bond
3-7.9TRP-89, LEU-95Hydrophobic

Conformational Analysis

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.govrsc.org An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing a more realistic picture of the binding stability and conformational changes. acs.org

An MD simulation of a this compound-protein complex would reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time (typically nanoseconds), researchers can assess the stability of the docked pose. acs.org

Flexibility of the Ligand and Protein: MD simulations show how the ligand and protein side chains adjust to each other, revealing the flexibility of the binding site and the conformational states accessible to the ligand.

Interaction Lifetimes: The simulation can quantify the persistence of key interactions, such as hydrogen bonds, over time, highlighting the most critical contacts for stable binding. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. tandfonline.com Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate chemical structure with activity. nih.govresearchgate.net

A QSAR study for a series of compounds including this compound would involve:

Data Set Collection: A set of structurally related molecules with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. tandfonline.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors (e.g., molecular shape, surface area).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs by identifying which structural features are most important for activity.

Table 2: Example of Descriptors Used in a QSAR Model for Piperidine Derivatives

Descriptor TypeDescriptor NameDescription
2D AutocorrelationATSC2mCentred Broto-Moreau autocorrelation of a 2D matrix - lag 2 / weighted by atomic masses
3D AutocorrelationGATS5eGeary autocorrelation - lag 5 / weighted by atomic Sanderson electronegativities
GETAWAYHATS7uLeverage-weighted autocorrelation of a 3D matrix - lag 7 / unweighted
WHIMG1p1st component size-shape directional WHIM index / weighted by atomic polarizabilities

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed step-by-step mechanism. rsc.org This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For a potential reaction involving this compound, such as its synthesis or metabolism, computational methods like DFT can be employed. A recent computational study investigated the nucleophilic aromatic substitution (SNAr) reaction between piperidine and dinitropyridine derivatives. researchgate.net Such an approach could be adapted to study reactions involving the piperidinyloxy group.

The study would identify the most likely reaction pathway by comparing the activation energies of different possible routes. A lower activation energy indicates a more favorable pathway. The results are typically visualized in a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products. These studies can clarify whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving intermediates. rsc.org

Table 3: Example of Calculated Energy Barriers for a Multi-step Reaction

Reaction StepDescriptionCalculated Activation Energy (kJ/mol)
Step 1: Michael AdditionNucleophilic attack on coumarin21.7
Step 2: TautomerizationProton transfer197.8
Step 3: Oxygen MigrationNef-type rearrangement142.4
Step 4: CyclizationRing formation11.9

Data from a study on pyrrolidinedione synthesis illustrates the type of information generated. rsc.org

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of a molecule with a good degree of accuracy. This is useful for confirming the structure of a synthesized compound or for interpreting experimental spectra.

For this compound, the following spectra could be computationally predicted:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in structure elucidation and assignment of peaks.

Infrared (IR) Spectra: Vibrational frequencies and their intensities can be calculated. These correspond to the peaks in an experimental IR spectrum, helping to identify the functional groups present in the molecule. The characteristic stretches for the O-H, C-O, C-N, and N-H bonds would be of particular interest.

UV-Vis Spectra: The energies of electronic transitions can be calculated using time-dependent DFT (TD-DFT), which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

These predicted spectra serve as a valuable complement to experimental spectroscopic analysis.

Applications of 1 4 Piperidinyloxy 2 Propanol in Advanced Organic Synthesis

As Chiral Building Blocks and Intermediates

Chiral alcohols and piperidine (B6355638) derivatives are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. The presence of a stereocenter in the 2-propanol fragment of 1-(4-Piperidinyloxy)-2-propanol, in principle, allows for its use as a chiral intermediate. However, specific examples of its application in this context are not described in the reviewed literature. In contrast, the synthesis and application of structurally similar compounds, such as 2-(4-piperidyl)-2-propanol, have been patented, highlighting the interest in this class of compounds as synthetic intermediates.

Ligand Design and Synthesis for Catalysis

The combination of a nitrogen-containing heterocycle and a hydroxyl group in this compound makes it a potential candidate for the design of chiral ligands for asymmetric catalysis. The nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group could act as coordination sites for metal centers. However, no specific instances of ligands derived from this compound and their subsequent application in catalytic processes have been reported in the scientific literature. The field of ligand synthesis is extensive, with numerous examples of bipyridine and other nitrogen-containing ligands, but the specific contribution of this compound remains unelucidated.

Precursors for Complex Heterocyclic Systems

Piperidine and its derivatives are common starting materials for the construction of more complex heterocyclic frameworks, which are prevalent in medicinal chemistry. The functional groups present in this compound could theoretically be manipulated to construct fused or spirocyclic heterocyclic systems. Nevertheless, a review of the literature did not yield any specific examples of its use as a precursor for such complex structures.

Role in Developing New Synthetic Methodologies

New synthetic methodologies often rely on the unique reactivity of specific functional groups within a molecule. While the ether linkage and the secondary alcohol of this compound could potentially be exploited in novel chemical transformations, there is no evidence in the available literature that this compound has played a role in the development of new synthetic methods.

Advanced Topics and Future Research Directions

Development of Novel Functional Materials Incorporating the Compound

While specific research on incorporating 1-(4-Piperidinyloxy)-2-propanol into functional materials is not yet prevalent, the inherent properties of its constituent parts—the piperidine (B6355638) ring and the propanolamine (B44665) side chain—suggest a number of promising avenues for exploration. The piperidine moiety can serve as a versatile scaffold for the construction of more complex molecular architectures, while the hydroxyl and secondary amine groups offer sites for polymerization or grafting onto surfaces.

Future research could focus on the following areas:

Polymer Synthesis: The hydroxyl and amine functionalities of this compound could be utilized as monomers in the synthesis of novel polymers. For instance, polyesters, polyurethanes, or polyamides could be developed, potentially exhibiting unique thermal, mechanical, or biomedical properties.

Surface Modification: The compound could be chemically grafted onto the surfaces of various materials, such as silica (B1680970), gold, or polymers, to impart specific functionalities. This could be useful in creating materials with altered hydrophilicity, biocompatibility, or catalytic activity.

Ion-Conducting Materials: The piperidine ring, capable of being quaternized, and the polar propanolamine side chain make this compound a candidate for the development of ion-conducting materials. Such materials are crucial for applications in batteries, fuel cells, and sensors.

Exploration of Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize drug-like properties, circumvent existing patents, and explore new chemical space. mdpi.com These techniques involve the substitution of atoms or groups with others that have similar physical or chemical properties, or the complete replacement of a core molecular structure while maintaining key binding interactions.

For this compound, several bioisosteric replacements could be considered to modulate its physicochemical and pharmacological properties.

Table 1: Potential Bioisosteric Replacements for this compound

Original MoietyPotential Bioisosteric Replacement(s)Rationale
Piperidine RingPyrrolidine (B122466), Azetidine, Morpholine, Thiomorpholine, PiperazineTo alter basicity, lipophilicity, and hydrogen bonding capacity.
Ether Linkage (-O-)Thioether (-S-), Methylene (B1212753) (-CH2-), Sulfone (-SO2-), Amide (-CONH-)To modify bond angles, polarity, and metabolic stability.
Propanol (B110389) Side ChainEthanolamine, Butanolamine, Cyclic ethersTo explore the impact of chain length and conformation on activity.
Hydroxyl Group (-OH)Thiol (-SH), Amine (-NH2), Fluorine (-F)To alter hydrogen bonding potential and electronic properties. cambridgemedchemconsulting.com

Scaffold hopping represents a more drastic modification, where the entire piperidinyloxy-propanol framework is replaced with a structurally different scaffold that maintains the essential pharmacophoric features. nih.gov For instance, a fused heterocyclic system could be designed to mimic the spatial arrangement of the key functional groups. A study on neurokinin-3 receptor antagonists successfully employed scaffold hopping to replace a triazolopiperazine substructure with an isoxazolo[3,4-c]piperidine derivative, leading to compounds with favorable properties. nih.gov A similar approach could be applied to discover novel analogues of this compound with improved characteristics.

Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of piperidine derivatives, including this compound, can benefit significantly from the application of these principles. asianpubs.orgrsc.orgorganic-chemistry.org

Key areas for green synthesis development include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids, or deep eutectic solvents. For example, a deep eutectic solvent composed of glucose and urea (B33335) has been successfully used as a reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.org

Catalytic Methods: Employing catalytic reactions, including biocatalysis, to improve efficiency and reduce waste. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been demonstrated for the synthesis of piperidines through multicomponent reactions. rsc.org Metal-catalyzed reactions, for instance using iridium or rhodium complexes, can also facilitate the efficient synthesis of piperidines from readily available starting materials. organic-chemistry.org

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthetic routes that combine multiple steps into a single operation without isolating intermediates can significantly reduce solvent usage and waste generation. MCRs are particularly powerful for creating molecular diversity from simple building blocks in an atom-economical manner.

Table 2: Examples of Green Chemistry Approaches for Piperidine Synthesis

Green Chemistry PrincipleApplication in Piperidine SynthesisReference
Use of Safer SolventsSynthesis of piperidin-4-ones in a glucose-urea deep eutectic solvent. asianpubs.org
CatalysisBiocatalytic synthesis of piperidines using immobilized lipase. rsc.org
Atom EconomyMulticomponent reactions for the synthesis of complex piperidine scaffolds. researchgate.net
Renewable FeedstocksPotential use of bio-based starting materials for piperidine synthesis.

Chemoinformatic and Data Mining Applications for Analogues

Chemoinformatics and data mining are indispensable tools in modern drug discovery and materials science. sigmaaldrich.comrsc.org These computational techniques can be applied to explore the chemical space around this compound, predict the properties of its analogues, and identify promising new compounds for synthesis and testing.

Future research in this area could involve:

Virtual Library Generation: Creating large virtual libraries of analogues by systematically modifying the this compound scaffold.

Property Prediction: Using quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, physicochemical properties, and potential toxicity of the virtual analogues.

Scaffold Diversity Analysis: Analyzing the structural diversity of existing piperidine-containing compound libraries to identify novel and underexplored chemical spaces. nih.govchemrxiv.org A comparative analysis of fragment libraries from natural products and synthetic compounds has revealed the vast and diverse chemical space occupied by piperidine and other heterocyclic fragments. nih.govwhiterose.ac.uk

Pharmacophore Modeling: Developing pharmacophore models based on the key structural features of this compound to guide the design of new compounds with desired biological activities.

Potential in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry allows for the rapid synthesis of large numbers of compounds, which can then be screened for desired properties. nih.govresearchgate.net The this compound scaffold is well-suited for combinatorial library synthesis due to the presence of multiple points for diversification.

Key strategies for library synthesis include:

Solid-Phase Synthesis: Attaching the piperidine or propanolamine core to a solid support and then reacting it with a variety of building blocks. This approach simplifies purification as excess reagents and by-products can be easily washed away.

Parallel Synthesis: Simultaneously synthesizing a library of discrete compounds in an array of reaction vessels. This method is highly efficient for generating a focused library of analogues for structure-activity relationship (SAR) studies.

Encoded Library Technology (ELT): Synthesizing large combinatorial libraries where each compound is tagged with a unique DNA barcode. This allows for the rapid screening of vast numbers of compounds against a biological target.

The development of a combinatorial library based on the this compound scaffold would enable the systematic exploration of the surrounding chemical space and could lead to the discovery of new compounds with optimized properties for a range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Piperidinyloxy)-2-propanol, and what methodological considerations ensure high yield and purity?

  • Methodology :

  • Nucleophilic Substitution : React 4-piperidinol with epichlorohydrin under basic conditions (e.g., NaH in THF) to form the piperidinyloxy intermediate, followed by controlled hydrolysis to yield the propanol derivative .

  • Reductive Amination : Use a ketone precursor (e.g., 4-piperidinone) with 2-propanol derivatives in the presence of NaBH₄ or LiAlH₄ to achieve stereochemical control .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

    • Key Variables : Temperature (0–60°C), solvent polarity, and stoichiometric ratios influence regioselectivity.
    Reagent/Condition Role Yield Range
    NaH/THFBase60–75%
    LiAlH₄Reductant70–85%
    Ethanol/WaterSolventPurity >95%

Q. How can the structural and spectroscopic properties of this compound be rigorously characterized?

  • Analytical Techniques :

  • NMR : ¹H NMR (δ 1.4–1.8 ppm for piperidine protons; δ 3.5–4.0 ppm for methine and hydroxyl groups) .
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~188 m/z) .
  • X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding interactions .
    • Reference Data : Cross-validate with PubChem entries for analogous piperidine-propanol derivatives .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the biological activity of this compound, particularly in enzyme or receptor binding studies?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric assays (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess competitive binding .
    • Dose-Response Analysis : Use Hill plots to quantify cooperativity and efficacy .

Q. How can researchers resolve contradictions in reported reaction yields or biological activity data for this compound?

  • Root-Cause Analysis :

  • Synthetic Variability : Compare reaction conditions (e.g., solvent polarity in vs. 6). Polar aprotic solvents (DMF) may favor SN2 mechanisms, altering stereochemistry .
  • Biological Variability : Differences in cell lines (e.g., CHO vs. HEK293) or assay protocols (e.g., incubation time) can affect IC₅₀ values .
    • Validation : Reproduce experiments with standardized protocols (e.g., OECD guidelines) and report confidence intervals .

Q. What computational approaches are recommended to model the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in AChE or GPCRs .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on piperidine) with bioactivity .
Software/Tool Application
AutoDock VinaBinding affinity prediction
GROMACSConformational dynamics
MOEQSAR model development

Key Considerations for Researchers

  • Data Reliability : Prioritize peer-reviewed sources (e.g., PubChem, EPA DSSTox) over vendor data .
  • Structural Analogs : Compare with 1-(2-Chloro-4-fluorophenoxy)-2-propanol () to infer reactivity or bioactivity trends.
  • Ethical Compliance : Adhere to FDA guidelines for non-clinical use ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.